molecular formula C3H6F2O B1317334 2,2-Difluoropropanol CAS No. 33420-52-9

2,2-Difluoropropanol

Cat. No.: B1317334
CAS No.: 33420-52-9
M. Wt: 96.08 g/mol
InChI Key: CKLONJANQGBREW-UHFFFAOYSA-N
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Scientific Research Applications

2,2-Difluoropropanol has a wide range of applications in scientific research:

Safety and Hazards

2,2-Difluoropropanol is classified as having Acute Toxicity 4 Oral, Eye Irritation 2, Flammable Liquid 3, Skin Irritation 2, and STOT SE 3 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropanone, while reduction can produce other fluorinated alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoropropanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the same carbon atom enhances its reactivity and stability compared to other fluorinated alcohols .

Properties

IUPAC Name

2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLONJANQGBREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539226
Record name 2,2-Difluoropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33420-52-9
Record name 2,2-Difluoro-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33420-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does fluorination impact the hydrogen bond networks in protonated alcohol clusters, specifically in the case of 2,2-Difluoropropanol?

A1: Infrared spectroscopy studies on protonated clusters of this compound, alongside other fluorinated alcohols like 2,2,2-Trifluoroethanol, 2,2-Difluoroethanol, and 3,3,3-Trifluoropropanol, reveal a fascinating trend. These studies demonstrate that the presence of fluorine atoms significantly hinders the formation of cyclic hydrogen bond networks in these clusters. [] Instead, linear structures are predominantly observed, even as the cluster size increases. This suggests that the electronegativity of fluorine atoms influences the hydrogen bonding patterns. []

Q2: Why is the yield of 2,3-Dichloro-2,3-Difluoropropanol significantly higher than 3-Chloro-2,2-Difluoropropanol in radical telomerization reactions with methanol?

A2: The difference in yields between 2,3-Dichloro-2,3-Difluoropropanol and 3-Chloro-2,2-Difluoropropanol during radical telomerization with methanol arises from the influence of chlorine and fluorine atoms on the reaction. [] The chlorine atom, due to its steric and polar effects, hinders the addition of the hydroxymethyl radical. Conversely, the inductive effect of fluorine enhances the reactivity of the hydroxymethyl radical. This difference in reactivity explains the higher yield of 2,3-Dichloro-2,3-Difluoropropanol, as the radical attack is favored at the carbon atom bearing the fluorine atoms. []

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